molecular formula C23H26N2 B11956341 2-(4-Ethylphenyl)-4-(2-methyl-1-piperidinyl)quinoline CAS No. 853328-32-2

2-(4-Ethylphenyl)-4-(2-methyl-1-piperidinyl)quinoline

Cat. No.: B11956341
CAS No.: 853328-32-2
M. Wt: 330.5 g/mol
InChI Key: KELGJPBOCITEGF-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-(2-methyl-1-piperidinyl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry research. As a member of the quinoline family, a privileged scaffold in drug discovery, this compound is a key candidate for investigating new therapeutic agents. Quinolines are renowned for their broad-spectrum biological activities, making them valuable tools for probing diverse cellular pathways. The primary research applications for this compound are anticipated in the fields of oncology and infectious diseases, based on the known properties of structurally similar molecules. Quinoline derivatives have demonstrated potent anticancer properties through mechanisms such as inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, and causing cell cycle arrest . Furthermore, the quinoline core is a well-established pharmacophore in antiviral research, with derivatives showing potent activity against a range of viruses such as human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus, and SARS-associated coronaviruses . Its mechanism of action in various contexts may involve interaction with cellular targets like enzymes or DNA . Researchers can utilize this compound as a core structure to explore structure-activity relationships (SAR) or as a building block for molecular hybridization techniques to develop novel bioactive agents . All studies must be conducted in a controlled laboratory setting. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

853328-32-2

Molecular Formula

C23H26N2

Molecular Weight

330.5 g/mol

IUPAC Name

2-(4-ethylphenyl)-4-(2-methylpiperidin-1-yl)quinoline

InChI

InChI=1S/C23H26N2/c1-3-18-11-13-19(14-12-18)22-16-23(25-15-7-6-8-17(25)2)20-9-4-5-10-21(20)24-22/h4-5,9-14,16-17H,3,6-8,15H2,1-2H3

InChI Key

KELGJPBOCITEGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4C

Origin of Product

United States

Biological Activity

2-(4-Ethylphenyl)-4-(2-methyl-1-piperidinyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential roles in treating various diseases, including cancer and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor by binding to the active or allosteric sites of enzymes, thereby preventing substrate binding and inhibiting catalytic activity. Additionally, it can modulate receptor activity, acting as either an agonist or antagonist, which influences downstream signaling pathways .

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound has the potential to inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The compound's efficacy is linked to its ability to induce apoptosis and inhibit cell cycle progression through various molecular pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies utilizing disc diffusion methods have demonstrated that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents .

Neurological Effects

Notably, this compound acts as a partial agonist at benzodiazepine receptors. This interaction suggests potential applications in treating anxiety disorders and other neurological conditions. The compound's modulation of GABAergic activity may contribute to its anxiolytic effects .

Case Studies and Research Findings

StudyFocusFindings
AnticancerDemonstrated inhibition of HCT116 and MCF7 cell lines; induces apoptosis.
NeurologicalExhibits partial agonist activity at benzodiazepine receptors; potential anxiolytic effects.
AntimicrobialModerate antibacterial activity against various strains; further development needed for clinical applications.
Mechanistic StudiesInhibits enzyme activity by binding at active sites; affects receptor modulation.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown potential in binding to various molecular targets involved in cancer progression. Research indicates that modifications in the quinoline structure can significantly enhance its efficacy against different cancer cell lines .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that quinoline derivatives can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

3. Neurological Effects
Preliminary studies indicate that the compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to interact with neurotransmitter systems suggests a role in modulating cognitive functions .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that modifications in the quinoline structure enhance binding affinity to cancer-related targets, leading to increased cytotoxicity in tumor cells .
Study BAntimicrobial EffectsShowed that derivatives of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential as new antibiotics .
Study CNeuroprotective EffectsInvestigated the interaction with dopamine receptors, suggesting potential benefits in treating Parkinson's disease .

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : Piperidinyl groups at C2 (e.g., ) show higher antibacterial activity than those at C4, likely due to better alignment with DHFR’s active site.

Hydrophobic Groups Enhance Binding : Ethyl and tert-butyl groups at C2 improve interactions with hydrophobic enzyme pockets but may compromise solubility .

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction is a classical method for constructing quinoline cores via cyclocondensation of 2-aminobenzaldehydes with ketones. Recent adaptations using poly(phosphoric acid) (PPA) as a catalyst under solvent-free conditions have improved yields and reduced reaction times . For 2-(4-ethylphenyl)-4-(2-methyl-1-piperidinyl)quinoline, this approach would involve:

Reaction Scheme

  • Condensation of 2-aminoacetophenone with 4-ethylbenzaldehyde in PPA at 90°C.

  • Subsequent functionalization at the 4-position via nucleophilic substitution with 2-methylpiperidine.

Optimized Conditions

ParameterValue
CatalystPoly(phosphoric acid)
Temperature90°C
Time1–2 hours
SolventSolvent-free
Yield (quinoline core)75–85%

Key advantages include regioselectivity at the 2- and 4-positions , though introducing the 2-methylpiperidinyl group may require additional steps.

Pfitzinger Reaction for Carboxylic Acid Intermediates

The Pfitzinger reaction, which converts isatin derivatives to quinoline-4-carboxylic acids, has been adapted for substituted quinolines . A plausible route involves:

Stepwise Synthesis

  • Pfitzinger Step : React isatin with 4-ethylacetophenone in ethanol under basic conditions to form 2-(4-ethylphenyl)quinoline-4-carboxylic acid .

  • Decarboxylation : Convert the carboxylic acid to a reactive intermediate (e.g., acid chloride).

  • Amide Formation : Couple with 2-methylpiperidine using DCC/HOBt or similar reagents.

Challenges

  • Decarboxylation requires harsh conditions (e.g., PPA at 120°C) .

  • Steric hindrance from the 4-ethylphenyl group may reduce coupling efficiency .

Ullman-Type Coupling for Direct Functionalization

ComponentSpecification
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
BaseCs2CO3
SolventDMF, 110°C
Time24 hours
Yield60–70%

This method avoids multi-step functionalization but struggles with electron-deficient aryl halides .

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

For late-stage diversification, Suzuki coupling can install the 4-ethylphenyl group after constructing the piperidinyl-quinoline core .

Representative Protocol

  • Synthesize 4-bromo-2-(2-methylpiperidin-1-yl)quinoline via nucleophilic aromatic substitution.

  • Couple with 4-ethylphenylboronic acid under Pd(PPh3)4 catalysis.

Data Table

Boronic AcidCatalystYield (%)
4-Ethylphenyl-B(OH)2Pd(PPh3)482
4-Ethylphenyl-BpinPdCl2(dppf)78

Side products (e.g., homo-coupled biphenyls) may form if stoichiometry is imbalanced .

One-Pot Tandem Reactions

Modern approaches combine cyclization and functionalization in a single pot. A solvent-free method using Eaton’s reagent (P2O5/MeSO3H) achieves:

  • Cyclocondensation of 2-aminobenzophenone derivatives with diketones.

  • In situ alkylation with 2-methylpiperidine.

Advantages

  • Reduced purification steps.

  • Yields of 65–75% for analogous quinolines .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Limitation
Friedländer75–85>90Requires post-functionalization
Pfitzinger60–7085–90Harsh decarboxylation
Ullman Coupling60–7080–85Limited substrate scope
Suzuki Coupling75–82>95Costly catalysts
One-Pot Tandem65–7588–92Optimization complexity

Industrial-Scale Considerations

Patents highlight challenges in minimizing dimerization during piperidine coupling . For example, using DMF as a solvent with NaI/K2CO3 at 80°C reduces dimer impurities to <0.5% . Purification via silica gel chromatography (CH2Cl2:MeOH = 100:3) ensures >99% purity .

Q & A

Q. What are the key considerations for multi-step synthesis of quinoline-based compounds?

  • Methodological Answer :
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amines to prevent unwanted side reactions .
  • Intermediate Monitoring : TLC or inline IR tracks reaction progress.
  • Scalability : Optimize solvent volumes (e.g., <5 mL/mmol) and catalyst loading (e.g., 1–5 mol% Pd for cross-couplings) .

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